4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone
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Overview
Description
4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a methyl group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-2-hydrazinopyridine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Chloro-2-methylphenoxyacetic acid, 4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol.
Uniqueness: Unlike other compounds, this compound exhibits a unique combination of chloro, methoxyphenyl, and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
5446-08-2 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-6-methylpyridazin-3-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-7-11(13)12(16)15(14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 |
InChI Key |
ASKXPZOIWLCHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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